(2S,4R)-1-[(2-Methylpropan-2-yl)oxycarbonyl]-4-(trifluoromethoxy)pyrrolidine-2-carboxylic acid
Description
This compound is a pyrrolidine derivative featuring a tert-butoxycarbonyl (Boc) protecting group at the 1-position, a trifluoromethoxy (OCF₃) substituent at the 4-position, and a carboxylic acid moiety at the 2-position. The stereochemistry (2S,4R) is critical for its conformational behavior and biological interactions. Pyrrolidine scaffolds are widely used in medicinal chemistry due to their rigid structure, which restricts peptide conformations and enhances binding specificity. The Boc group enhances solubility and stability during synthesis, while the trifluoromethoxy group contributes to lipophilicity and metabolic resistance .
Properties
IUPAC Name |
(2S,4R)-1-[(2-methylpropan-2-yl)oxycarbonyl]-4-(trifluoromethoxy)pyrrolidine-2-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16F3NO5/c1-10(2,3)20-9(18)15-5-6(19-11(12,13)14)4-7(15)8(16)17/h6-7H,4-5H2,1-3H3,(H,16,17)/t6-,7+/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRUABPPTMKHIHH-RQJHMYQMSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(CC1C(=O)O)OC(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C[C@@H](C[C@H]1C(=O)O)OC(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16F3NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2287237-19-6 | |
| Record name | (2S,4R)-1-[(tert-butoxy)carbonyl]-4-(trifluoromethoxy)pyrrolidine-2-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Biological Activity
The compound (2S,4R)-1-[(2-methylpropan-2-yl)oxycarbonyl]-4-(trifluoromethoxy)pyrrolidine-2-carboxylic acid , with the CAS number 957311-13-6 , is a pyrrolidine derivative that has garnered attention for its potential biological activities. The molecular formula is and it has a molecular weight of approximately 373.36678 g/mol . This article reviews the biological activities associated with this compound, including its synthesis, mechanism of action, and potential therapeutic applications.
The compound features a trifluoromethoxy group which may enhance its lipophilicity and biological activity. The structural formula can be represented as follows:
Anticancer Activity
Recent studies have explored the anticancer potential of pyrrolidine derivatives, including the compound . For instance, derivatives similar to this compound have shown promising results in inhibiting cancer cell proliferation. In vitro studies using A549 human lung adenocarcinoma cells demonstrated that certain modifications to the pyrrolidine structure could significantly reduce cell viability, indicating potential anticancer properties.
| Compound | Cell Line | Viability Reduction (%) | Reference |
|---|---|---|---|
| This compound | A549 | 63.4% | |
| 3,5-Dichloro derivative | A549 | 21.2% |
The addition of specific substituents such as 3,5-dichloro has been shown to enhance anticancer activity significantly compared to unmodified derivatives.
Antimicrobial Activity
The compound's structure suggests potential antimicrobial properties. Related compounds have been tested against various Gram-positive bacteria and drug-resistant fungi. For example, derivatives bearing similar functional groups were screened for their ability to inhibit bacterial growth using broth microdilution methods.
| Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Staphylococcus aureus | >128 µg/mL (no activity) | |
| Escherichia coli | >128 µg/mL (no activity) |
These results indicate that while some derivatives may have limited activity against certain pathogens, further modifications could enhance their efficacy.
The proposed mechanism of action for the biological activity of this compound involves interaction with cellular targets that are critical for cell proliferation and survival. The presence of the trifluoromethoxy group may facilitate interactions with lipid membranes or specific receptors involved in signaling pathways related to cancer cell growth and survival.
Case Studies
-
In Vitro Studies : A study examining the effects of various pyrrolidine derivatives on A549 cells found that modifications to the carboxylic acid group significantly impacted cell viability. The study suggested that compounds with enhanced lipophilicity could penetrate cellular membranes more effectively.
- Findings : Compounds with additional halogen substitutions showed increased cytotoxicity compared to their non-substituted counterparts.
- Antimicrobial Screening : Another study focused on a library of pyrrolidine derivatives tested against WHO-priority pathogens. The results indicated that while many compounds showed no significant antibacterial or antifungal activity, specific structural modifications could lead to improved efficacy.
Comparison with Similar Compounds
Substituent Variations at the 4-Position
The 4-position substituent significantly influences physicochemical properties and biological activity. Key comparisons include:
Key Observations :
- Trifluoromethoxy (OCF₃) vs.
- Phenyl vs. OCF₃ : The phenyl group () increases hydrophobicity but reduces solubility compared to OCF₃, which balances lipophilicity with moderate polarity .
- Sulfonyl vs. OCF₃ : The sulfonyl group () introduces high polarity and hydrogen-bonding capacity, favoring aqueous solubility over membrane permeability .
Protecting Group Variations
The choice of protecting group impacts synthetic strategies and stability:
Key Observations :
Stereochemical and Conformational Effects
The (2S,4R) configuration imposes a distinct spatial arrangement on the pyrrolidine ring, influencing:
- Ring Puckering : The trifluoromethoxy group at 4R may stabilize a Cγ-exo conformation, altering peptide backbone geometry .
- Biological Activity : For example, (2R,4S)-Boc-4-phenylpyrrolidine-2-carboxylic acid () exhibits reversed stereochemistry, which could disrupt binding to chiral targets like proteases .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
